molecular formula C8H13N3O B1369639 4-methoxy-N-propylpyrimidin-2-amine

4-methoxy-N-propylpyrimidin-2-amine

Cat. No.: B1369639
M. Wt: 167.21 g/mol
InChI Key: AWHGFNKCNQYTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-N-propylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine class, which serves as a critical scaffold in medicinal chemistry and drug discovery. Pyrimidine derivatives are extensively investigated for their diverse biological activities, particularly in the development of novel anticancer and antimicrobial agents . As a building block, this compound is valuable for synthesizing more complex molecules, such as pyrimidopyrimidines, which have demonstrated significant cytotoxic activity against various human cancer cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . The structural motif of a 2-aminopyrimidine is a privileged structure in drug design, often contributing to key interactions with biological targets. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly by modifying substituents to modulate the compound's potency, selectivity, and physicochemical properties . While the specific mechanism of action for this compound requires further investigation, closely related pyrimidine analogs have been identified as inhibitors of tubulin polymerization, targeting the colchicine binding site, which disrupts microtubule dynamics and leads to apoptosis in proliferating cells . Other pyrimidine derivatives have also been reported to act as inhibitors of bacterial type III secretion systems, topoisomerase IIα, and various kinases . This versatility makes this compound a highly valuable chemical for researchers developing new therapeutic candidates in oncology and infectious diseases. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-methoxy-N-propylpyrimidin-2-amine

InChI

InChI=1S/C8H13N3O/c1-3-5-9-8-10-6-4-7(11-8)12-2/h4,6H,3,5H2,1-2H3,(H,9,10,11)

InChI Key

AWHGFNKCNQYTRY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=CC(=N1)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-methoxy-N-propylpyrimidin-2-amine involves several steps. One common method includes the following steps :

    Methanol Solution Preparation: Acrylonitrile and sodium methoxide are dissolved in methanol.

    Reaction with Carbon Monoxide: The solution is stirred and carbon monoxide is passed through it.

    Filtration: The reaction mixture is filtered to obtain the sodium salt of alpha-methoxy methyl-beta-methoxy acrylonitrile.

    Amination: The product is then reacted with an aminating reagent to obtain 3-dimethylamino-2-methoxy acrylonitrile.

    Cyclization: The final step involves cyclization with fourth amidine solution to yield this compound.

Chemical Reactions Analysis

4-methoxy-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

4-Methoxy-N-propylpyrimidin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is linked to the development of coccidiostatic agents used in veterinary medicine, such as amprolium. This compound acts by interfering with the metabolic processes of coccidia, thereby controlling infections in poultry and other livestock .

Table 1: Synthesis Pathways for Related Compounds

Compound NameIntermediate UsedApplication
Amprolium2-n-Propyl-4-amino-5-methoxymethylpyrimidineCoccidiostat in veterinary medicine
FLT3 InhibitorsAminopyrimidine analogsCancer treatment

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents. Research indicates that certain pyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization, a critical process for cell division .

Case Study: Tubulin Polymerization Inhibition

A study synthesized a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, demonstrating their ability to inhibit tubulin polymerization effectively. Among these derivatives, one compound showed an IC50 value of 3.77 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents at different positions on the pyrimidine ring can significantly influence their biological activity.

Table 2: Structure-Activity Relationships

Compound VariantSubstituent PositionBiological ActivityIC50 Value (µM)
Compound A2-positionTubulin inhibitor5.0
Compound B4-positionFLT3 inhibitor1.5
Compound C5-positionAntiproliferative3.8

Anti-inflammatory Properties

Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. Research shows that certain compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. For instance, derivatives exhibiting COX inhibition have shown promising results with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Mechanism of Action

The mechanism of action of 4-methoxy-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and affecting cellular respiration . This mechanism is similar to other pyrimidine derivatives, which are known for their biological activities.

Comparison with Similar Compounds

Compound A : N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

  • Key Features: A methoxyphenylaminomethyl group at C5, a fluorophenylamine at C4, and a phenyl group at C2. Exhibits antibacterial and antifungal activity due to the synergistic effects of electron-withdrawing (fluorine) and electron-donating (methoxy) groups.
  • Comparison :
    • Unlike this compound, Compound A’s aromatic substituents (phenyl, fluorophenyl) enhance planar stacking interactions with biological targets but may reduce solubility.
    • The methoxy group in both compounds likely increases metabolic stability, but the N-propylamine in the target compound could improve aqueous solubility compared to Compound A’s rigid aromatic substituents.

Compound B : N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine

  • Key Features :
    • Methoxy and methyl groups on phenyl rings at C2 and C4.
    • Identified for laboratory research, emphasizing stability under standard conditions.
  • The absence of a flexible amine group in Compound B may reduce hydrogen-bonding capacity, a key advantage of this compound in receptor interactions.

Structural Conformations and Crystal Packing

Compound A :

  • Intramolecular N–H⋯N hydrogen bonding creates a six-membered ring, stabilizing the conformation.
  • Dihedral angles between pyrimidine and substituent planes range from 12.0° to 86.1°, indicating moderate distortion from coplanarity.

Compound C : 5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine

  • Bromo and chloro substituents enhance electrophilic reactivity, suitable for further functionalization.
  • Comparison: Halogen substituents in Compound C increase molecular weight and polarity, contrasting with the target compound’s non-halogenated, simpler structure.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMR (CDCl₃)δ 1.0 (t, 3H, CH₂CH₂CH₃), δ 3.8 (s, 3H, OCH₃)
¹³C NMRδ 162.5 (C2-pyrimidine), δ 55.2 (OCH₃)
HRMSm/z 182.25 [M+H]⁺

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionsImpact on Yield
SolventDMF or DMSO↑ Reactivity
Temperature70°C for 12 hours↑ Conversion
CatalystPd(OAc)₂ (5 mol%)↑ Selectivity

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